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Abstract

Bis(2-ethylhexyl) terephthalate (DEHT), a non-phthalate plasticizer, is a prominent
replacement for di(2-ethylhexyl) phthalate (DEHP) in a multitude of consumer and medical
products. Its structural variance from DEHP, being a para-isomer instead of an ortho-isomer,
significantly influences its metabolic fate and toxicological profile. This technical guide provides
a comprehensive assessment of the current toxicological data on DEHT, with a focus on its
metabolic pathway, acute and chronic toxicity, genotoxicity, and developmental and
reproductive effects. Detailed experimental protocols for key toxicological studies are outlined,
and quantitative data are presented in a structured format for comparative analysis.
Furthermore, this guide includes visualizations of the metabolic pathway and standardized
experimental workflows to aid in the understanding of the toxicological evaluation of DEHT.

Introduction

Bis(2-ethylhexyl) terephthalate (DEHT), also known as dioctyl terephthalate (DOTP), is a
branched-chain diester of terephthalic acid and 2-ethylhexanol. It is a colorless, viscous liquid
utilized to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] The widespread
use of DEHT stems from concerns over the endocrine-disrupting and reproductive toxicity
associated with its ortho-phthalate isomer, DEHP.[2] The differing position of the ester groups
on the benzene ring—1,4- (para) in DEHT versus 1,2- (ortho) in DEHP—results in distinct
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metabolic and toxicological properties.[3] This guide synthesizes the available scientific
literature to provide an in-depth toxicological assessment of DEHT for the scientific community.

Metabolism and Pharmacokinetics

Upon oral ingestion, DEHT is rapidly hydrolyzed in the gastrointestinal tract by esterases into
its monoester, mono(2-ethylhexyl) terephthalate (MEHT), and 2-ethylhexanol.[4] MEHT
undergoes further metabolism via oxidation of the 2-ethylhexyl side chain, forming several
oxidized metabolites. The primary urinary metabolites used as biomarkers for DEHT exposure
are:

Mono(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP)[5]

Mono(2-ethyl-5-oxohexyl) terephthalate (50xo-MEHTP)[5]

Mono(2-ethyl-5-carboxypentyl) terephthalate (5¢cx-MEPTP)[5]

Mono(2-carboxy-methylheptyl) terephthalate (2cx-MMHTP)[5]

Studies in human volunteers have shown that after a single oral dose of DEHT, these
metabolites are excreted in the urine, with the majority being eliminated within the first 24
hours.[5] 5cx-MEPTP is the most abundant urinary metabolite.[S] A key difference in the
metabolism of DEHT compared to DEHP is that DEHT is extensively hydrolyzed to terephthalic
acid and 2-ethylhexanol, which limits the systemic exposure to the monoester metabolite.[6]
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Figure 1: Simplified metabolic pathway of DEHT.

Toxicological Profile
Acute Toxicity

DEHT exhibits low acute toxicity. The oral median lethal dose (LD50) in rats and mice is
reported to be greater than 3200 mg/kg body weight.[4] In these studies, no mortality or signs
of toxicity were observed during a 14-day observation period.[4] The dermal LD50 in guinea
pigs is greater than 19,680 mg/kg.[4]

Sub-chronic and Chronic Toxicity

Several sub-chronic and chronic toxicity studies have been conducted on DEHT. In a 104-week
carcinogenicity and chronic toxicity study in Fischer 344 rats, DEHT was administered in the
diet at concentrations of 0, 1500, 6000, or 12,000 ppm.[7] The average daily doses were up to
666 mg/kg/day for males and 901 mg/kg/day for females.[7] The study concluded that DEHT
was not carcinogenic in rats.[7] The No-Observed-Adverse-Effect Level (NOAEL) for chronic
toxicity was 1500 ppm (79 mg/kg/day for males and 102 mg/kg/day for females), based on
lower body weight gain and food conversion efficiency at higher doses.[7]

Genetic Toxicology

DEHT has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has
consistently been found to be non-genotoxic.[8] The results of these assays are summarized in
the table below.

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats and mice have shown that DEHT does not produce
teratogenic effects.[9] In a study where pregnant rats were administered DEHT in their diet at
doses up to 747 mg/kg/day, no adverse effects on fetal development were observed.[9]
Similarly, in mice, no developmental toxicity was seen at doses up to 1382 mg/kg/day.[9] A
uterotrophic assay in immature female rats showed no estrogenic activity at doses up to 2000
mg/kg/day.[9]

Quantitative Toxicological Data

Table 1: Acute Toxicity of DEHT
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BENGHE

Species Route Endpoint Value Reference
Rat Oral LD50 >3200 mg/kg bw  [4]
Mouse Oral LDS50 >3200 mg/kg bw  [4]
Guinea Pig Dermal LD50 >19,680 mg/kg (4]

Table 2: No-Observed-Adverse-Effect Levels (NOAELS) for DEHT

Study ] ] . Referenc
Species Route Duration NOAEL Endpoint
Type e
) Decreased
Chronic ) 79
o Rat (male) Dietary 104 weeks body [7]
Toxicity mg/kg/day ) )
weight gain
) Decreased
Chronic Rat ) 102
o Dietary 104 weeks body [7]
Toxicity (female) mg/kg/day ) )
weight gain
Developme No
_ _ 747
ntal Rat Dietary Gestation developme  [9]
o mg/kg/day
Toxicity ntal effects
Developme No
_ _ 1382
ntal Mouse Dietary Gestation developme  [9]
o mg/kg/day
Toxicity ntal effects
] No
Uterotrophi Oral 2000 ]
Rat 3 days estrogenic [9]
c Assay Gavage mg/kg/day o
activity
Table 3: Genetic Toxicology of DEHT
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Metabolic
Assay Test System L. Result Reference
Activation
Bacterial
Reverse Salmonella ] ) )
_ o With and without ~ Negative [8]
Mutation (Ames typhimurium
Test)
CHO/HGPRT Chinese Hamster i ) )
) With and without ~ Negative [8]
Mutation Assay Ovary Cells
Chromosomal Chinese Hamster ] ) )
With and without ~ Negative [8]

Aberration Assay  Ovary Cells

Experimental Protocols

The following sections provide detailed methodologies for key toxicological studies based on
internationally recognized guidelines, such as those from the Organisation for Economic Co-
operation and Development (OECD).

In Vivo Chronic Toxicity and Carcinogenicity Study
(Adapted from OECD Guideline 452)
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Figure 2: Workflow for an in vivo chronic toxicity study.
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o Test System: Fischer 344 rats, 50 animals per sex per dose group.

e Administration: DEHT is incorporated into the diet at specified concentrations (e.g., 0, 1500,
6000, and 12,000 ppm).

e Duration: 104 weeks.
e Observations:
o Clinical Signs: Animals are observed daily for any signs of toxicity.

o Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly
thereatfter.

o Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at
terminal sacrifice.

» Pathology:
o Gross Necropsy: A complete necropsy is performed on all animals.
o Organ Weights: Weights of major organs are recorded.

o Histopathology: Microscopic examination of a comprehensive list of tissues from control
and high-dose groups is performed. Any lesions observed in the high-dose group are also
examined in the lower dose groups.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)
(Adapted from OECD Guideline 471)
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Figure 3: Workflow for an in vitro Ames test.

o Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

+ Metabolic Activation: The assay is performed both with and without an exogenous metabolic

activation system (S9 fraction from induced rat liver).
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e Procedure:
o The test substance, bacterial tester strain, and (if applicable) S9 mix are combined.
o The mixture is plated on minimal glucose agar plates.
o Plates are incubated at 37°C for 48-72 hours.

e Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize the required amino acid) is counted. A substance is considered mutagenic if it
causes a dose-dependent increase in the number of revertant colonies.

Mechanism of Action

The primary mechanism of DEHT's biological activity, or lack thereof, is related to its
metabolism. Unlike DEHP, which is metabolized to the biologically active mono(2-ethylhexyl)
phthalate (MEHP), DEHT is largely hydrolyzed to terephthalic acid and 2-ethylhexanol, which
are considered less toxic.[6] The small amount of MEHT that is formed is rapidly metabolized to
more polar, oxidized metabolites that are readily excreted.[5]

Some in vitro studies have investigated the interaction of DEHT metabolites with nuclear
receptors. One study found that MEHT can act as an antagonist to the thyroid hormone
receptor in vitro, though at concentrations much higher than those typically found in human
biomonitoring studies.[6] The oxidized metabolites of DEHT did not show this effect.[6] Further
research is needed to fully elucidate the molecular mechanisms of DEHT and its metabolites.

Conclusion

Based on the available toxicological data, bis(2-ethylhexyl) terephthalate exhibits a low order
of toxicity. It is not acutely toxic, is not a genotoxic agent, and does not produce developmental
or reproductive toxicity at doses that are not maternally toxic. Chronic exposure to high doses
of DEHT in rodents is associated with reduced body weight gain, but not with an increased
incidence of tumors. The rapid metabolism of DEHT to readily excreted metabolites appears to
be a key factor in its favorable toxicological profile compared to its ortho-phthalate isomer,
DEHP. This in-depth technical guide provides a comprehensive overview for researchers and
professionals in the field of toxicology and drug development to understand the safety profile of
this widely used plasticizer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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